N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
The compound “N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have developed novel compounds through the synthesis of derivatives, demonstrating potent inhibitory activities against a variety of Gram-positive and Gram-negative bacteria. For instance, the synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives has been shown to yield compounds with significant antimicrobial properties, highlighting the potential of such chemical structures in developing new antibacterial agents (Krishnamurthy et al., 2011).
Anticancer Applications
The research into derivatives of "N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" has also explored their potential as anticancer agents. For example, the synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have identified compounds with good antiproliferative effects, suggesting a promising avenue for the development of new cancer therapies (Mallesha et al., 2012).
Enzymatic Activity Modulation
Further research into the chemical structure has revealed its role in modulating enzymatic activities. Compounds derived from "this compound" have been investigated for their ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant for the treatment of diseases like Alzheimer's. The synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity exemplify this application, showcasing the potential therapeutic benefits of these compounds (Sugimoto et al., 1990).
Properties
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-22(20,21)17-9-7-16(8-10-17)6-5-15-13(19)11-3-2-4-14-12(11)18/h2-4H,5-10H2,1H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJUIRGBXVGJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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